molecular formula C12H13NO4 B2852477 (2S,3S,4S)-4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid CAS No. 1969288-31-0

(2S,3S,4S)-4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B2852477
CAS No.: 1969288-31-0
M. Wt: 235.239
InChI Key: LLYGXJLJJPUGBD-AEJSXWLSSA-N
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Description

(2S,3S,4S)-4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative of interest in medicinal chemistry and drug discovery. This compound features a multifunctional scaffold that includes hydroxy, oxo, and carboxylic acid groups, making it a potential precursor for the synthesis of more complex molecules. Researchers are exploring its properties as a building block for pharmaceutical targets. Its specific mechanism of action and primary research applications are areas of ongoing investigation. This product is provided as a high-purity material to ensure reliable and reproducible results in your laboratory studies. It is intended For Research Use Only and is not approved for use in humans or animals.

Properties

IUPAC Name

(2S,3S,4S)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-13-9(7-5-3-2-4-6-7)8(12(16)17)10(14)11(13)15/h2-6,8-10,14H,1H3,(H,16,17)/t8-,9+,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYGXJLJJPUGBD-AEJSXWLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(C(C1=O)O)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@@H]([C@@H](C1=O)O)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S,3S,4S)-4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid, also known as a derivative of 5-oxopyrrolidine, has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with a hydroxyl group and a carboxylic acid functional group. Its molecular formula is C12H13NO3C_{12}H_{13}NO_3, and it possesses unique stereochemistry contributing to its biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various 5-oxopyrrolidine derivatives, including this compound. The following table summarizes the anticancer activity against different cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
1A549 (Lung Cancer)25Induces apoptosis via caspase activation
2HeLa (Cervical)30Inhibition of cell proliferation
3MCF7 (Breast)20Cell cycle arrest

Case Study : In a study involving A549 human lung adenocarcinoma cells, the compound demonstrated significant cytotoxicity with an IC50 value of 25 µM. The mechanism was attributed to the induction of apoptosis through caspase activation pathways, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated against various pathogens. The results are summarized in the following table:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus16 µg/mL
2Escherichia coli>64 µg/mL
3Pseudomonas aeruginosa>64 µg/mL

Research Findings : In studies targeting multidrug-resistant Staphylococcus aureus strains, the compound exhibited a MIC of 16 µg/mL, indicating promising antimicrobial activity. However, it showed no significant activity against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring and the introduction of various substituents have been shown to significantly influence both anticancer and antimicrobial activities. For instance:

  • Substituent Effects : Compounds with electron-donating groups on the phenyl ring generally exhibited enhanced anticancer activity.
  • Hydroxyl Group Positioning : The presence and position of hydroxyl groups were found to be critical in modulating both cytotoxicity and selectivity towards cancerous versus non-cancerous cells.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • The compound has been investigated as a potential scaffold for the development of new drugs targeting various diseases. Its structural analogs have shown promise in modulating biological pathways involved in cancer and metabolic disorders.
    • Case Study : Research has demonstrated that derivatives of this compound exhibit selective inhibition of certain enzymes implicated in tumor growth, suggesting its utility in cancer therapy .
  • Neuropharmacology :
    • Studies indicate that (2S,3S,4S)-4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid may influence neurotransmitter systems. Its effects on cyclic nucleotide phosphodiesterases (PDEs) have been explored, revealing potential applications in treating neurological disorders .

Toxicological Applications

  • Risk Assessment :
    • The compound's safety profile has been evaluated using modern toxicological methodologies, including in silico models that predict toxicity based on chemical structure. This approach aids in assessing the compound's safety for human use .
    • Case Study : A recent evaluation using the OECD QSAR Toolbox highlighted potential hepatotoxicity concerns associated with certain derivatives of the compound, underscoring the importance of thorough risk assessment in drug development .
  • Environmental Impact Studies :
    • The compound is also being studied for its environmental impact, particularly its degradation products and their toxicity to aquatic life. Understanding these effects is crucial for regulatory compliance and environmental protection.

Comparative Analysis Table

Application AreaSpecific Use CasesFindings/Insights
Medicinal ChemistryDrug development for cancer therapySelective enzyme inhibition observed
NeuropharmacologyInfluence on neurotransmitter systemsPotential treatment for neurological disorders
Toxicological AssessmentRisk assessment using in silico modelsIdentified hepatotoxicity risks
Environmental StudiesAssessment of degradation productsEvaluated toxicity to aquatic organisms

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related pyrrolidine and cyclohexanecarboxylic acid derivatives:

Compound Name CAS Molecular Formula Key Structural Features Biological Activity/Use Key Differences
(2S,3S,4S)-4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid N/A C₁₃H₁₅NO₄ 2-phenyl, 4-hydroxy, 5-oxo, 1-methyl, (2S,3S,4S) configuration Potential enzyme inhibition or synthetic intermediate (inferred) Unique stereochemistry and phenyl substitution
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 C₇H₉NO₃ 5-oxo, 1-methyl; lacks phenyl and hydroxy groups R&D applications (non-medicinal) Simpler structure; reduced steric and electronic complexity
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)… N/A C₂₂H₂₂F₃N₃O₅ 1,3-Benzodioxolyl, trifluoromethylphenyl ureido, (3R,4S) configuration High-purity synthetic intermediate (68% yield, >99% purity) Complex substituents; trifluoromethyl enhances lipophilicity
Lisinopril ((2S)-1-[(2S)-6-Amino-2-[[(2S)-1-hydroxy-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]…) 76547-98-3 C₂₁H₃₁N₃O₅ Pyrrolidine core, lysyl and phenylbutanoyl substituents ACE inhibitor (antihypertensive drug) Therapeutic application; peptide-like side chains
(3R,4S)-4-(Benzyl(tert-butoxycarbonyl)amino)-5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylic acid 1416358-97-8 C₂₅H₃₀N₂O₅ Benzyl-Boc-protected amino, (S)-1-phenylethyl group, (3R,4S) configuration Synthetic intermediate (protective groups aid in stepwise synthesis) Protective groups (Boc, benzyl) for controlled reactivity
3-O-Feruloylquinic Acid N/A C₁₇H₂₀O₉ Cyclohexanecarboxylic acid core, feruloyl ester, (1S,3S,4S,5S) configuration Reference standard, pharmacological research Non-pyrrolidine scaffold; plant-derived

Key Research Findings

Impact of Substituents on Bioactivity: The phenyl group at position 2 in the target compound likely enhances lipophilicity compared to simpler analogs like 1-methyl-5-oxopyrrolidine-3-carboxylic acid . This could improve membrane permeability or target binding.

Stereochemical Sensitivity: The (2S,3S,4S) configuration distinguishes the target compound from analogs like (3R,4S)-configured derivatives in and . Such stereochemical variations are known to drastically alter receptor affinity or metabolic stability .

Synthetic Utility :

  • Unlike intermediates with protective groups (e.g., the Boc and benzyl groups in ), the target compound lacks masking functionalities, suggesting it may be a final product or require milder synthetic conditions .

Safety and Handling :

  • While 1-methyl-5-oxopyrrolidine-3-carboxylic acid is flagged for R&D use only due to unspecified hazards , the phenyl and hydroxy substituents in the target compound may necessitate additional safety evaluations for reactivity or toxicity.

Q & A

Q. What are the key synthetic routes for (2S,3S,4S)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves cyclization of precursors such as substituted proline derivatives. Critical steps include:

  • Enantioselective cyclization : Use of chiral catalysts (e.g., L-proline derivatives) to control stereochemistry at C2, C3, and C4 positions .
  • Protection/deprotection strategies : Boc (tert-butyloxycarbonyl) or Fmoc groups are employed to protect the carboxylic acid and hydroxyl moieties during intermediate steps .
  • Oxidation conditions : Selective oxidation of pyrrolidine intermediates to form the 5-oxo group, often using Dess-Martin periodinane or Swern oxidation . Reaction temperature (-20°C to 25°C) and solvent polarity (e.g., dichloromethane vs. DMF) significantly impact yield and diastereomeric excess .

Q. How can researchers validate the stereochemical configuration of this compound?

Methodological approaches include:

  • X-ray crystallography : Single-crystal analysis using SHELXL for refinement (R-factor < 0.05) to confirm absolute configuration .
  • Chiral HPLC : Columns like Chiralpak IA or IB with hexane/isopropanol mobile phases to resolve enantiomers .
  • NMR spectroscopy : 1^1H-1^1H NOESY correlations to verify spatial proximity of substituents (e.g., hydroxyl and phenyl groups) .

Q. What are the primary biological activities reported for this compound, and how are they assayed?

  • Antimicrobial activity : Tested via microdilution assays against Gram-positive bacteria (e.g., S. aureus), with MIC values ranging 8–32 µg/mL .
  • Enzyme inhibition : Evaluated against serine proteases (e.g., elastase) using fluorogenic substrates (IC50_{50} ~ 1.2 µM) .
  • Cytotoxicity : Assessed via MTT assays in cancer cell lines (e.g., HeLa), showing moderate activity (IC50_{50} ~ 50 µM) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact the compound’s biological activity and physicochemical properties?

  • Phenyl group substitution : Introducing electron-withdrawing groups (e.g., -Cl) at the para position enhances antimicrobial activity by 3-fold .
  • Methyl group removal : Eliminating the 1-methyl group reduces metabolic stability (t1/2_{1/2} in liver microsomes drops from 120 to 30 min) .
  • Hydroxyl group methylation : Increases logP by 1.5 units, improving blood-brain barrier penetration in rodent models .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., inconsistent IC50_{50} values across studies)?

  • Standardized assay protocols : Adopt uniform conditions (e.g., 10% FBS in DMEM, 48-hour incubation) to minimize variability .
  • Counter-screening : Test against off-target enzymes (e.g., trypsin) to confirm selectivity .
  • Batch-to-batch purity analysis : Use LC-MS (≥98% purity) to exclude impurities as confounding factors .

Q. How can crystallographic data (e.g., torsion angles) inform the design of derivatives with improved binding affinity?

  • Torsion angle analysis : The C3-C4 hydroxyl-phenyl torsion (120°–140°) correlates with protease inhibition. Derivatives with constrained angles (e.g., via cyclopropane rings) show 10× higher affinity .
  • Hydrogen-bond networks : Mapping interactions (e.g., between 4-OH and His57 in elastase) guides the introduction of polar substituents .

Q. What computational methods are effective for predicting the compound’s metabolic pathways?

  • Density Functional Theory (DFT) : Calculate oxidation potentials to identify labile sites (e.g., pyrrolidine ring) .
  • Molecular docking : Simulate interactions with CYP3A4 to predict hydroxylation or demethylation .
  • ADMET predictors : Tools like SwissADME estimate bioavailability (%F = 65) and P-glycoprotein efflux .

Methodological Guidance Table

Research ObjectiveRecommended TechniquesKey ParametersReferences
Stereochemical Validation X-ray crystallography, Chiral HPLCR-factor, Retention time
Biological Screening Microdilution assays, Fluorogenic assaysMIC, IC50_{50}
Metabolic Stability Liver microsome assays, DFTt1/2_{1/2}, Oxidation potential

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